molecular formula C25H17ClN2S3 B11522531 (7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

(7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B11522531
M. Wt: 477.1 g/mol
InChI Key: JFOCPCZFFSUESH-GHRIWEEISA-N
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Description

The compound (7E)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a complex organic molecule that features a cyclopenta[b]pyridine core with various substituents, including a chlorophenyl group, thiophene rings, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]pyridine core and introduce the various substituents through a series of reactions such as nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(7E)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE: can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings and sulfanyl group can be oxidized under appropriate conditions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to sulfoxides or sulfones, while reduction of the carbonitrile group can yield primary amines.

Scientific Research Applications

(7E)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (7E)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[b]pyridine derivatives with different substituents. Examples include:

  • 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE
  • 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE

Uniqueness

The uniqueness of (7E)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H17ClN2S3

Molecular Weight

477.1 g/mol

IUPAC Name

(7E)-2-[(4-chlorophenyl)methylsulfanyl]-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C25H17ClN2S3/c26-18-8-5-16(6-9-18)15-31-25-21(14-27)23(22-4-2-12-30-22)20-10-7-17(24(20)28-25)13-19-3-1-11-29-19/h1-6,8-9,11-13H,7,10,15H2/b17-13+

InChI Key

JFOCPCZFFSUESH-GHRIWEEISA-N

Isomeric SMILES

C\1CC2=C(C(=C(N=C2/C1=C/C3=CC=CS3)SCC4=CC=C(C=C4)Cl)C#N)C5=CC=CS5

Canonical SMILES

C1CC2=C(C(=C(N=C2C1=CC3=CC=CS3)SCC4=CC=C(C=C4)Cl)C#N)C5=CC=CS5

Origin of Product

United States

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